[[2-(Isopropylamino)-2-oxoethyl](methyl)amino]acetic acid hydrochloride
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Overview
Description
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride is a synthetic organic compound with a molecular formula of C8H17ClN2O3. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group, a propan-2-yl group, and a carbamoyl group attached to an amino acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of methylamine with isopropyl isocyanate to form N-methyl-N-(propan-2-yl)carbamoyl methylamine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as reduced inflammation or pain relief. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(propan-2-yl)carbamoyl methylamine
- Chloroacetic acid derivatives
- Other amino acid derivatives
Uniqueness
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
Molecular Formula |
C8H17ClN2O3 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-[methyl-[2-oxo-2-(propan-2-ylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(2)9-7(11)4-10(3)5-8(12)13;/h6H,4-5H2,1-3H3,(H,9,11)(H,12,13);1H |
InChI Key |
SJYBAJPVSKFVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN(C)CC(=O)O.Cl |
Origin of Product |
United States |
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